molecular formula C23H18ClN3O2S B15014739 4-[(E)-{2-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol

4-[(E)-{2-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol

Cat. No.: B15014739
M. Wt: 435.9 g/mol
InChI Key: FTMCZHKLHUXNNT-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a methoxyphenol group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is unique due to its combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl, phenyl, and methoxyphenol groups allows for a wide range of interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

4-[(E)-[[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C23H18ClN3O2S/c1-29-20-13-15(7-12-19(20)28)14-25-27-23-26-21(16-8-10-18(24)11-9-16)22(30-23)17-5-3-2-4-6-17/h2-14,28H,1H3,(H,26,27)/b25-14+

InChI Key

FTMCZHKLHUXNNT-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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